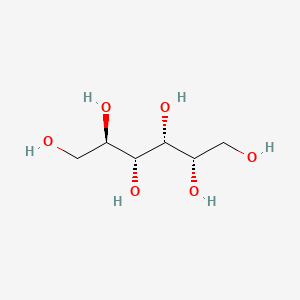

D-Iditol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in acetone

Freely sol in water (up to 83%); sol in methanol, isopropanol, butanol, cyclohexanol, phenol, acetone, acetic acid, dimethylformamide, pyridine, acetamide solutions; practically insoluble in most other org solvents; quite soluble in hot alcohol, sparingly soluble in cold alcohol

In water, 6.9X10+5 mg/L at 20 °C

In water, 2.75X10+6 mg/L at 25 °C

2750.0 mg/mL

Solubility in water, g/100ml at 20Â °C: 220

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science and Agriculture

- Sugar Substitute: Due to its low caloric value and minimal impact on blood sugar levels, sorbitol serves as a sugar substitute in dietary and diabetic food research []. Scientists study its effectiveness in managing blood sugar and its impact on taste and texture in various food formulations [].

- Plant Stress Tolerance: Research explores how applying sorbitol externally can improve plant tolerance to drought stress. Studies suggest sorbitol application increases the production of internal osmolytes, which help plants retain water and maintain cellular function during drought conditions [].

Pharmaceutical Research

- Drug Delivery: Scientists investigate sorbitol's potential as a drug delivery vehicle. Its solubility and biocompatibility make it a promising carrier for medications, particularly for oral and topical applications [].

- Laxative Effects: Research explores the laxative properties of sorbitol. Studies examine how sorbitol draws water into the intestines, stimulating bowel movements and its potential use in treating constipation [].

Material Science

D-Sorbitol, also known as D-glucitol, is a six-carbon sugar alcohol with the molecular formula . It is a colorless, odorless, and sweet-tasting compound that is soluble in water. D-Sorbitol is naturally found in various fruits and plants, including apples, pears, peaches, and seaweeds. It is primarily produced through the hydrogenation of glucose, a process that converts the aldehyde group of glucose into a hydroxyl group . This compound serves as a sugar substitute and has applications in food, pharmaceuticals, and cosmetics due to its humectant properties.

- Reduction of Glucose: The primary method for synthesizing D-sorbitol involves the reduction of glucose using the enzyme aldose reductase or through catalytic hydrogenation with metal catalysts like nickel or copper-chromium .

- Dehydration: Under acidic conditions, D-sorbitol can undergo dehydration to form sorbitan, which is a cyclic ether .

- Esterification: D-Sorbitol can react with acids to form esters, which are useful in various industrial applications .

- Polymerization: D-Sorbitol can be polymerized to produce polyols used in the manufacture of polyurethane foams and other materials .

D-Sorbitol can be synthesized through several methods:

- Hydrogenation of Glucose: The most common industrial method involves high-pressure hydrogenation of glucose using nickel or copper catalysts. This process typically occurs at elevated temperatures and pressures .

- Electrolytic Reduction: An alternative method is electrolytic reduction of glucose, which can be performed under mild conditions compared to catalytic hydrogenation .

- Enzymatic Reduction: Using the enzyme aldose reductase allows for a more specific reduction process that may be desirable for certain applications .

- Biomass Conversion: D-Sorbitol can also be derived from biomass sources through hydrolysis and hydrogenation processes aimed at converting cellulose into fermentable sugars .

D-Sorbitol has diverse applications across various industries:

- Food Industry: Used as a sugar substitute due to its low caloric content and non-cariogenic properties.

- Pharmaceuticals: Acts as a humectant and stabilizer in formulations; used in cough syrups and lozenges.

- Cosmetics: Commonly included in moisturizers and creams for its hydrating properties.

- Industrial Uses: Employed in the production of polyols for polyurethane foams and as a plasticizer in various materials .

Research on D-sorbitol's interactions primarily focuses on its metabolic effects when consumed alongside other carbohydrates. Studies indicate that it can affect glycemic response differently than glucose due to its partial absorption and fermentation in the intestine. This unique metabolic pathway makes it an interesting subject for studies related to diabetes management and gut health .

Additionally, D-sorbitol's role as an osmotic agent has been studied concerning its effects on cellular hydration and nutrient absorption.

D-Sorbitol shares similarities with other sugar alcohols but also exhibits unique characteristics:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Mannitol | Derived from mannose; used as a diuretic; less sweet than D-sorbitol | |

| Xylitol | Derived from xylose; lower glycemic index; dental health benefits | |

| Erythritol | Four carbon sugar alcohol; zero calories; does not affect blood sugar levels | |

| Galactitol | Formed from galactose; less common; associated with galactosemia |

D-Sorbitol's unique position lies in its widespread use as a food additive due to its sweetening properties while also being metabolically active within the human body. Its ability to provide moisture retention makes it particularly valuable in pharmaceuticals and cosmetics compared to other sugar alcohols that may not have the same level of solubility or moisture retention capability .

Phase Transition Characteristics (Melting Point, Glass Transition)

The crystalline solid undergoes a sharp endothermic transition at (98 – 101) degrees Celsius, corresponding to a normal melting temperature of (371 – 374) Kelvin [1] [2] [3]. Differential scanning calorimetry yields a molar enthalpy of fusion in the range (30.20 – 30.35) kilojoule per mole [4] [3] [2]. Below the melting domain, the super-cooled liquid displays a calorimetric glass transition at 268 Kelvin (-5 degrees Celsius) [5] [6] [7].

D-Sorbitol exhibits polymorphism; the thermodynamically stable γ-form melts without recrystallisation, whereas rapid quench-cooling of the melt produces an amorphous phase that vitrifies and later crystallises on storage at ambient temperature [8] [9] [10].

| Thermal parameter | Value | Method | Reference |

|---|---|---|---|

| Melting temperature | 98 – 101 °C | differential scanning calorimetry | 40 |

| Enthalpy of fusion | 30.20 – 30.35 kJ mol⁻¹ | adiabatic calorimetry | 2 |

| Glass transition temperature | 268 K | dielectric spectroscopy / calorimetry | 7 |

| Polymorphs observed | α, β, γ and crystallised-melt forms | differential scanning calorimetry + powder X-ray diffraction | 9 |

Solubility Profile in Aqueous and Organic Media

D-Sorbitol is highly hydrophilic. At twenty-five degrees Celsius it dissolves in water up to 2350 gram per liter, generating an endothermic heat of solution [11] [12]. Solubility in short-chain alcohols is moderate: about 160 gram per liter in methanol and 120 gram per liter in ethanol at the same temperature [13]. The compound is practically insoluble in apolar or weakly polar solvents such as diethyl ether or chloroform [11].

| Solvent (298 K) | Solubility (g L⁻¹) | Experimental remark | Reference |

|---|---|---|---|

| Water | ≈ 2350 | rapid dissolution, neutral pH | 42 |

| Methanol | ≈ 160 | endothermic | 39 |

| Ethanol | ≈ 120 | enhanced by gentle heating | 39 |

| 2-Propanol | < 50 | limited miscibility | 15 |

| Diethyl ether | < 1 | insoluble | 42 |

The pronounced water affinity is attributable to six hydroxyl groups that engage in extensive hydrogen bonding, producing a negative logarithm of the distribution coefficient (log P ≈ –4.7) [13].

Hygroscopicity and Moisture Sorption Dynamics

Gravimetric isotherms collected at twenty-five degrees Celsius reveal a type-III sigmoid curve: equilibrium moisture remains below two percent (dry basis) up to a relative humidity of 50 percent, rises sharply beyond 60 percent, and exceeds forty percent at ninety percent relative humidity [14] [15]. Above eighty-five percent relative humidity the crystalline powder partially deliquesces and forms a viscous syrup [16].

Isotherm data (25 °C)

| Relative humidity (%) | Equilibrium moisture (% w/w, dry basis) | Observation | Reference |

|---|---|---|---|

| 20 | 0.5 | monolayer coverage | 85 |

| 50 | 1.8 | limited adsorption | 83 |

| 70 | 9.4 | multilayer uptake begins | 85 |

| 85 | 24.6 | capillary condensation | 83 |

| 90 | 42.0 | onset of deliquescence | 77 |

Isosteric heats calculated from isotherms show an initial differential enthalpy of sorption of ca. 55 kilojoule per mole of water at low coverages, falling towards the latent heat of vaporisation of liquid water as the sorbate approaches bulk-like behaviour [17].

Collision Cross-Section Analysis via Ion Mobility Spectrometry

Ion mobility spectrometry provides gas-phase size descriptors for D-Sorbitol. Drift-tube measurements in nitrogen at three hundred kelvin yield an orientationally averaged collision cross section of (140 ± 2) square ångström for the protonated molecular ion and (132 ± 2) square ångström for the deprotonated ion [18]. Travelling-wave separations calibrated against small-molecule standards confirm values within two percent of those predicted by high-level in-silico trajectory calculations [19]. Sodium adduction increases the cross section by circa four square ångström because of the larger ionic radius of the carrier cation [20] [18].

| Ion species | m/z | Collision cross section (Ų) | Technique | Reference |

|---|---|---|---|---|

| [M + H]⁺ | 183.086 | 140 ± 2 | nitrogen drift-tube, stepped-field | 67 |

| [M – H]⁻ | 181.072 | 132 ± 2 | nitrogen drift-tube, stepped-field | 67 |

| [M + Na]⁺ | 205.068 | 144 ± 2 | travelling-wave, single-field calibration | 66 |

| [M + H – H₂O]⁺ | 165.076 | 136 ± 3 | in-silico trajectory (MobCal-MPI) | 55 |

Purity

Physical Description

Dry Powder; Liquid; Liquid, Other Solid

White hygroscopic powder, crystalline powder, flakes or granules.

Hygroscopic solid; [Merck Index] White odorless powder; Hygroscopic; [Alfa Aesar MSDS]

Liquid

WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Color/Form

White powder, as granules, or as crystalline masses

White crystalline powder

WHITE POWDER, GRANULES, OR FLAKES

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

295 °C at 3.5 mm Hg

Flash Point

Heavy Atom Count

Taste

Density

1.489 g/cu cm 20 °C

1.5 g/cm³

LogP

-2.2 (LogP)

-2.20

log Kow = -2.20

-2.2

Odor

Decomposition

Appearance

Melting Point

88 to 102 °C

111 °C

11 °C

110-112Â °C

Storage

UNII

BP8KW73WMG

Related CAS

Drug Indication

Therapeutic Uses

A polyhydric alcohol with about half the sweetness of sucrose. Sorbitol occurs naturally and is also produced synthetically from glucose. It was formerly used as a diuretic and may still be used as a laxative and in irrigating solutions for some surgical procedures. It is also used in many manufacturing processes, as a pharmaceutical aid, and in several research applications.

The objective of this report is to describe a cost-effective strategy for management of constipation in nursing home residents with dementia. ... A prospective observational quality improvement study of 41 residents with chronic constipation and receiving an osmotic laxative /was conducted/. Sorbitol was substituted for lactulose. ... The number and amount of laxative use over a period of 4 weeks that were required to maintain regular bowel function was measured. . RESULTS: There was no difference in efficacy of lactulose and sorbitol. Use of additional laxatives was infrequent ... .

Osmotic diuretic given iv in 50% (wt/vol) solution to diminish edema, to lower cerebrospinal pressure, or to reduce intraocular pressure in glaucoma ... Dose: 50 to 100 mL of 50% solution; as laxative, oral, 30-50 g. /Former use/

For more Therapeutic Uses (Complete) data for D-Sorbitol (8 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AD - Osmotically acting laxatives

A06AD18 - Sorbitol

A - Alimentary tract and metabolism

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AG - Enemas

A06AG07 - Sorbitol

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05C - Irrigating solutions

B05CX - Other irrigating solutions

B05CX02 - Sorbitol

V - Various

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CC - Tests for bile duct patency

V04CC01 - Sorbitol

Mechanism of Action

... Sorbitol exerts hygroscopic and/or local irritant action, drawing water from tissues into feces and reflexly stimulating evacuation.

The polyol pathway consists of two enzymes aldose reductase (AR) and sorbitol dehydrogenase (SDH); the former is the first enzyme in the polyol pathway, that catalyzes the reduction of glucose to sorbitol, the latter is the second one, that converts sorbitol to fructose using by NAD(+) as a cofactor. ... SDH activity, the second step in the polyol pathway, might make a greater contribution to the etiology of diabetic retinopathy than does the first step involving AR. /This paper proposes/ a novel hypothesis that polymorphisms of SDH gene may be correlated with SDH gene expression levels in diabetic retinas, thus being a valuable genetic marker for diabetic retinopathy.

It has been reported that sorbitol induces apoptosis in several cancer cell lines. ... In /this/ study, the intracellular signaling pathways of sorbitol-induced apoptosis in human K562 cells were investigated using both morphological analysis and DNA fragmentation technique. In this study, we demonstrated that sorbitol-induced apoptosis in human K562 cells is a concentration- and time-dependent manner. This sorbitol-induced apoptosis in human K562 cells was also accompanied by the up-regulation of Bax, and down-regulation of p-Bcl-2, but no effect on the levels of Bcl-X(L). Moreover, the sorbitol treatment resulted in a significant reduction of mitochondria membrane potential, increase in the release of mitochondrial cytochrome c (cyt c), and activation of caspase 3. Furthermore, treatment with caspase 3 inhibitor (z-DEVD-fmk) was capable of preventing the sorbitol-induced caspase 3 activity and cell death. These results clearly demonstrate that the induction of apoptosis by sorbitol involves multiple cellular/molecular pathways and strongly suggest that pro- and anti-apoptotic Bcl-2 family proteins, mitochondrial membrane potential, mitochondrial cyt c, and caspase 3, they all participate in sorbitol-induced apoptotic process in human K562 cells.

Chronic diabetic complications, in particular, nephropathy, peripheral and autonomic neuropathy, "diabetic foot," retinopathy, and cardiovascular disease, remain the major cause of morbidity and mortality in patients with diabetes mellitus. Growing evidence indicates that both increased activity of the sorbitol pathway of glucose metabolism and enhanced oxidative stress are the leading factors in the pathogenesis of diabetic complications. The relation between the two mechanisms remains the area of controversy. One group has reported that increased sorbitol pathway activity has a protective rather than detrimental role in complication-prone tissues because the pathway detoxifies toxic lipid peroxidation products. Others put forward a so-called "unifying hypothesis" suggesting that activation of several major pathways implicated in diabetic complications (eg, sorbitol pathway) occurs due to increased production of superoxide anion radicals in mitochondria and resulting poly(ADP-ribose) polymerase activation. This review (a) presents findings supporting a key role for the sorbitol pathway in oxidative stress and oxidative stress-initiated downstream mechanisms of diabetic complications, and (b) summarizes experimental evidence against a detoxifying role of the sorbitol pathway, as well as the "unifying concept."

Vapor Pressure

Impurities

Other CAS

69-65-8

98201-93-5

Absorption Distribution and Excretion

The amounts of sorbitol (SOR) excreted in 24-hr urine were determined on two groups, ie, diabetic and nondiabetic patients, using an improved method in which ion exchange resin column processing was applied, and these levels were compared with SOR levels in whole blood. Urinary SOR concentration was also determined in diabetic and normal rats in the same manner and its relationship to aldose reductase (AR) activity in whole blood was investigated. Changes in SOR levels in urine and whole blood were compared in diabetic rats after administration of an AR inhibitor (ARI). Whole blood SOR levels and urinary SOR excretion were significantly higher in diabetic patients than in nondiabetic patients. The same results were obtained in the animal models. In diabetic rats, the urinary SOR excretion was about five times higher than that in control rats, and the AR activity in whole blood was also significantly higher. The increase in urinary SOR excretion and whole blood SOR levels, as well as AR activity, in blood in the diabetic state was inhibited by ARI administration. The influence of the diabetic state and the efficacy of the ARI were more marked in urinary SOR excretion than in whole blood SOR levels. These data indicate that determinations of urinary SOR excretion and AR activity are easily measurable and of benefit to assessing the diabetic condition.

An accelerated polyol pathway in diabetes contributes to the development of diabetic complications. To elucidate diabetic nephropathy involving also renal tubular damage, ...urinary sorbitol concentrations /were measured/ concomitantly with urinary N-acetyl-D-glucosaminidase (NAG) excretion in WBN-kob diabetic rats.Twenty-four-hour urinary sorbitol concentrations increased in the diabetic rats in parallel with whole blood sorbitol concentrations. An increase in 24-h urinary NAG excretion coincided with the elevated urinary sorbitol levels in the diabetic rats. The administration of epalrestat, an aldose reductase inhibitor, reduced the increased whole blood and urinary sorbitol concentrations and urinary NAG excretion concomitantly with renal aldose reductase inhibition in the diabetic rats. These results indicate that diabetic nephropathy involves distorted cell function of renal tubules, and that treatment with epalrestat may prevent at least the progress of the nephropathy.

The purpose of this study was to determine whether sorbitol concentration is elevated in the cerebrospinal fluid (CSF) of non-medically ill patients with mood disorders. Lumbar punctures were performed on 30 subjects - 10 with bipolar mood disorder, 10 with unipolar mood disorder, and 10 age-matched normal controls, and CSF sorbitol concentrations were measured, using a gas chromatographic-mass spectroscopic technique. The mean+/-standard deviation of CSF sorbitol concentrations differed among the three groups as follows: bipolar (22.9+/-4.6 umoles/L) > unipolar (19.0+/-2.8 umoles/L)>normal control (15. 6+/-1.9 umoles/L). One-way ANOVA showed significant (P=0.0002) differences among the three groups. Post-hoc tests indicated a significant (P<0.05) difference between bipolars and normal controls, bipolars and unipolars, and unipolars and normal controls...

Streptozocin (Str) diabetic rats were obtained by Str iv (35 mg/kg). Glycemia and sorbitol levels from sciatic nerve and lens were measured after 1 d, 2, 5, and 8 months of diabetes. Sorbitol concentrations in serum, heart, diaphragm, small intestine, and kidney after 8 months of diabetes were measured. RESULTS: Diabetic rats after Str injection showed hyperglycemia (> 1.7 g.L-1), hyperphagia, polyuria, polydipsia, and loss of body weight. Sorbitol levels in lens and sciatic nerve increased in normal and diabetic rats; the increase was higher in diabetic rats. No relationship was shown between glycemia and sorbitol levels. An increased sorbitol level after 8 months of diabetes was found in small intestine and kidney...

For more Absorption, Distribution and Excretion (Complete) data for D-Sorbitol (8 total), please visit the HSDB record page.

Metabolism Metabolites

70% of orally ingested sorbitol is converted to carbon dioxide without appearing as glucose in the blood ...

Wikipedia

Drug Warnings

The administration of a cathartic alone has no role in the management of the poisoned patient and is not recommended as a method of gut decontamination. Experimental data are conflicting regarding the use of cathartics in combination with activated charcoal. No clinical studies have been published to investigate the ability of a cathartic, with or without activated charcoal, to reduce the bioavailability of drugs or to improve the outcome of poisoned patients. Based on available data, the routine use of a cathartic in combination with activated charcoal is not endorsed. If a cathartic is used, it should be limited to a single dose in order to minimize adverse effects.

Side effects occur rarely following rectal administration of glycerin or sorbitol ... Rectal discomfort, irritation, burning or griping, cramping pain, and tenesmus /(straining)/. Hyperemia of rectal mucosa with minimal amounts of hemorrhage and mucus discharge ... occur less frequently following rectal administration of sorbitol.

Diarrhea frequently occurs with dosages of sorbitol used as adjuncts to sodium polystyrene sulfonate therapy.

For more Drug Warnings (Complete) data for D-Sorbitol (15 total), please visit the HSDB record page.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> BULKING_AGENT; HUMECTANT; SEQUESTRANT; SWEETENER; TEXTURIZER; THICKENER; -> JECFA Functional Classes

Food Additives -> BULKING_AGENT; HUMECTANT; SEQUESTRANT; STABILIZER; SWEETENER; TEXTURIZER; THICKENER; -> JECFA Functional Classes

Cosmetics -> Humectant; Plasticiser; Skin conditioning

Methods of Manufacturing

Sorbitol is produced by the electrolytic reduction, or the transition metal catalytic hydrogenation of sugar solutions containing glucose or fructose.

In the batch process, 3 - 6 % of catalyst (based on glucose) is suspended in a ca. 50 % glucose solution whose pH has been adjusted to 6. The solution is then hydrogenated with hydrogen in an agitated autoclave at 120 - 150 °C and ca. 70 bar. The time of hydrogenation is 2 - 4 hr, depending on the type and amount of catalyst.

In the continuous process, a glucose solution, adjusted to pH 6 and containing the catalyst, is passed continuously under hydrogen pressure through reaction tubes connected in series. A constant pressure of 180 bar and a temperature of 150 °C are maintained for a reaction time of ca. 1 hr. ... Hydrogenation can also be carried out on a fixed-bed catalyst based on copper oxide-nickel oxide or nickel-titanium. ... After the reaction, the raw sorbitol solution is cooled and freed from catalyst by precipitation and filtration. It is then decolorized with filter acids (e.g., activated charcoal) and demineralized by means of mixed-bed ion exchangers to remove gluconate and nickel ions. The commercial water-clear 70% sorbitol solution is obtained by evaporation of water in vacuum. Solid sorbitol is prepared by dehydration until a water-free melt is obtained. This melt is cooled and, at the same time, kneaded intensively. The melt is subsequently seeded, and the crystals are removed continuously from the surface (melt crystallization). Grades of powder with the desired particle size are obtained by grinding.

CHEMICAL PROFILE: Sorbitol. Commercial production is by high-pressure catalytic hydrogenation of glucose sugar derived from cornstarch. Sorbitol can be produced as a coproduct with mannitol if invert sugar (50% glucose, 50% fructose) is used as a raw material.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing

Pharmaceutical and Medicine Manufacturing

Not Known or Reasonably Ascertainable

All Other Chemical Product and Preparation Manufacturing

D-Glucitol: ACTIVE

Used as sweetening agent for diabetics because insulin is not required for its metabolism in the body ... Used in foodstuff industry as agent for preserving moisture and as a softener.

Report on GRAS food ingredients.

Corn sugar, hydrolyzed starch, and other sources of glucose may be used to produce sorbitol

The sorbitol solution is purified in two steps: (1) by passing through an ion exchange resin bed to remove gluconate as well as other ions, and, (2) by treatment with activated carbon to remove trace organic impurities

All sorbitol is produced by the catalytic hydrogenation of sugars with most material made from dextrose (also called glucose or corn sugar)

Analytic Laboratory Methods

AOAC 973.28. Sorbitol in food. Gas chromatographic method.

A very specific and exact separation can be obtained by means of HPLC, which is generally the method of choice for quick and safe product control. The enzymatic determination of sorbitol used for clinical analysis has gained acceptance for food analysis although its specificity is doubtful. In this reaction, sorbitol is oxidized to fructose by sorbitol dehydrogenase in the presence of NAD. The amount of NADH, which is produced during the course of the reaction is equivalent to the amount of sorbitol present. The NADH absorption is measured at 334, 336 or 340 nm.

SORBITOL DETECTED IN HUMECTANTS BY GAS CHROMATOGRAPHY WITH N CARRIER & FLAME IONIZATION DETECTION.

For more Analytic Laboratory Methods (Complete) data for D-Sorbitol (6 total), please visit the HSDB record page.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place.

Interactions

Stability Shelf Life

Sorbitol is chemically relatively inert and is compatible with most excipients. It is stable in air in the absence of catalysts and in cold, dilute acids and alkalis. Sorbitol does not darken or decompose at elevated tempratures or in the presence of amines. It is nonflammable, noncorrosive, and nonvolatile. Although sorbitol is resistant to fermentation by many microorganisms, a preservative should be added to sorbitol solutions. Solutions may be stored in glass, plastic, aluminum, and stainless steel containers. Solutions for injection may be sterilized by autoclaving.

Dates

2: Piedmonte DM, Hair A, Baker P, Brych L, Nagapudi K, Lin H, Cao W, Hershenson S, Ratnaswamy G. Sorbitol crystallization-induced aggregation in frozen mAb formulations. J Pharm Sci. 2015 Feb;104(2):686-97. doi: 10.1002/jps.24141. Epub 2014 Sep 12. PubMed PMID: 25219372.

3: Pazhang M, Mehrnejad F, Pazhang Y, Falahati H, Chaparzadeh N. Effect of sorbitol and glycerol on the stability of trypsin and difference between their stabilization effects in the various solvents. Biotechnol Appl Biochem. 2016 Mar-Apr;63(2):206-13. doi: 10.1002/bab.1366. Epub 2015 Jun 4. PubMed PMID: 25757511.

4: Cardoso FS, Araujo-Lima CF, Aiub CA, Felzenszwalb I. Exposure to sorbitol during lactation causes metabolic alterations and genotoxic effects in rat offspring. Toxicol Lett. 2016 Oct 17;260:36-45. doi: 10.1016/j.toxlet.2016.08.018. Epub 2016 Aug 21. PubMed PMID: 27553672.

5: Kamimura A, Murata K, Tanaka Y, Okagawa T, Matsumoto H, Kaiso K, Yoshimoto M. Rapid conversion of sorbitol to isosorbide in hydrophobic ionic liquids under microwave irradiation. ChemSusChem. 2014 Dec;7(12):3257-9. doi: 10.1002/cssc.201402655. Epub 2014 Sep 15. PubMed PMID: 25223397.

6: Li J, Fan K, Guan X, Yu Y, Song J. Self-assembly mechanism of 1,3:2,4-di(3,4-dichlorobenzylidene)-D-sorbitol and control of the supramolecular chirality. Langmuir. 2014 Nov 11;30(44):13422-9. doi: 10.1021/la5034178. Epub 2014 Oct 29. PubMed PMID: 25318070.

7: Lai WC, Chen CC. Novel poly(ethylene glycol) gel electrolytes prepared using self-assembled 1,3:2,4-dibenzylidene-D-sorbitol. Soft Matter. 2014 Jan 14;10(2):312-9. doi: 10.1039/c3sm52430b. PubMed PMID: 24651903.

8: Gustini L, Lavilla C, de Ilarduya AM, Muñoz-Guerra S, Koning CE. Isohexide and Sorbitol-Derived, Enzymatically Synthesized Renewable Polyesters with Enhanced T(g). Biomacromolecules. 2016 Oct 10;17(10):3404-3416. Epub 2016 Sep 28. PubMed PMID: 27635782.

9: An K, Hu F, Bao J. Simultaneous saccharification of inulin and starch using commercial glucoamylase and the subsequent bioconversion to high titer sorbitol and gluconic acid. Appl Biochem Biotechnol. 2013 Dec;171(8):2093-104. doi: 10.1007/s12010-013-0278-z. Epub 2013 Sep 12. PubMed PMID: 24026410.

10: Pojprasath T, Lohachit C, Techakumphu M, Stout T, Tharasanit T. Improved cryopreservability of stallion sperm using a sorbitol-based freezing extender. Theriogenology. 2011 Jun;75(9):1742-9. doi: 10.1016/j.theriogenology.2011.01.014. Epub 2011 Mar 31. PubMed PMID: 21458054.

11: Bahrami H, Zahedi M, Moosavi-Movahedi AA, Azizian H, Amanlou M. Theoretical investigation of interaction of sorbitol molecules with alcohol dehydrogenase in aqueous solution using molecular dynamics simulation. Cell Biochem Biophys. 2011 Mar;59(2):79-88. doi: 10.1007/s12013-010-9116-x. PubMed PMID: 20844983.

12: Chong BF, Abeydeera WP, Glassop D, Bonnett GD, O'Shea MG, Brumbley SM. Co-ordinated synthesis of gentiobiitol and sorbitol, evidence of sorbitol glycosylation in transgenic sugarcane. Phytochemistry. 2010 May;71(7):736-41. doi: 10.1016/j.phytochem.2010.01.014. Epub 2010 Mar 1. PubMed PMID: 20193955.

13: Filip M, Vlassa M, Coman V, Halmagyi A. Simultaneous determination of glucose, fructose, sucrose and sorbitol in the leaf and fruit peel of different apple cultivars by the HPLC-RI optimized method. Food Chem. 2016 May 15;199:653-9. doi: 10.1016/j.foodchem.2015.12.060. Epub 2015 Dec 12. PubMed PMID: 26776021.

14: Sefcovicová J, Vikartovská A, Pätoprstý V, Magdolen P, Katrlík J, Tkac J, Gemeiner P. Off-line FIA monitoring of D-sorbitol consumption during L-sorbose production using a sorbitol biosensor. Anal Chim Acta. 2009 Jun 30;644(1-2):68-71. doi: 10.1016/j.aca.2009.04.012. Epub 2009 Apr 16. PubMed PMID: 19463564.

15: Assev S, Rölla G. Does the presence of xylitol in a sorbitol-containing chewing gum affect the adaptation to sorbitol by dental plaque? Scand J Dent Res. 1994 Oct;102(5):281-3. PubMed PMID: 7817153.

16: Rumessen JJ, Gudmand-Høyer E. Functional bowel disease: malabsorption and abdominal distress after ingestion of fructose, sorbitol, and fructose-sorbitol mixtures. Gastroenterology. 1988 Sep;95(3):694-700. PubMed PMID: 3396816.

17: Schüttert JB, Fiedler GM, Grupp C, Blaschke S, Grunewald RW. Sorbitol transport in rat renal inner medullary interstitial cells. Kidney Int. 2002 Apr;61(4):1407-15. PubMed PMID: 11918747.

18: Svensater G, Hamilton IR. Sorbitol transport by Streptococcus sanguis 160. Oral Microbiol Immunol. 1991 Jun;6(3):160-8. PubMed PMID: 1945499.

19: Assev S, Rølla G. Sorbitol increases the growth inhibition of xylitol on Strep. mutans OMZ 176. Acta Pathol Microbiol Immunol Scand B. 1986 Aug;94(4):231-7. PubMed PMID: 3751577.

20: Kracke GR, Preston GG, Stanley TH. Identification of a sorbitol permease in human erythrocytes. Am J Physiol. 1994 Feb;266(2 Pt 1):C343-50. PubMed PMID: 8141248.